N-Cyclopentyl 1-boc-piperidine-4-carboxamide
CAS No.: 757949-46-5
Cat. No.: VC6989750
Molecular Formula: C16H28N2O3
Molecular Weight: 296.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 757949-46-5 |
|---|---|
| Molecular Formula | C16H28N2O3 |
| Molecular Weight | 296.411 |
| IUPAC Name | tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) |
| Standard InChI Key | VQMUCYYYMQJKEV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Introduction
Structural and Physicochemical Properties
N-Cyclopentyl 1-Boc-piperidine-4-carboxamide belongs to the piperidine-carboxamide family, a class of compounds renowned for their conformational flexibility and bioactivity. The molecule consists of a six-membered piperidine ring substituted at the 4-position with a carboxamide group, which is further modified by a cyclopentyl moiety and a Boc-protected amine .
Molecular Characteristics
The compound’s IUPAC name, tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate, reflects its functional groups. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 296.41 g/mol | |
| Melting Point | Not reported | — |
| Boiling Point | 307.4 ± 35.0 °C (predicted) | |
| Density | 1.094 ± 0.06 g/cm³ (predicted) |
The Boc group () shields the piperidine nitrogen, preventing unwanted side reactions during synthesis. This protection is reversible under acidic conditions, enabling subsequent functionalization .
Biological Activity and Mechanistic Insights
N-Cyclopentyl 1-Boc-piperidine-4-carboxamide exhibits promising bioactivity, particularly as an enzyme inhibitor. Piperidine derivatives are known to interact with G-protein-coupled receptors (GPCRs) and proteases, influencing pathways relevant to neurological and infectious diseases .
Enzyme Inhibition
The compound’s carboxamide group facilitates hydrogen bonding with enzymatic active sites. For example, piperidine-4-carboxamide analogs inhibit HIV-1 envelope-mediated membrane fusion by binding to CCR5 receptors. This mechanism parallels maraviroc, an FDA-approved HIV entry inhibitor, underscoring the therapeutic potential of such structures.
Future Directions and Research Opportunities
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Synthetic Optimization: Developing scalable, high-yield syntheses for N-Cyclopentyl 1-Boc-piperidine-4-carboxamide could reduce production costs.
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Biological Profiling: Systematic in vitro and in vivo studies are needed to elucidate its pharmacokinetic and pharmacodynamic properties.
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Structural Analog Design: Modifying the cyclopentyl or Boc groups may enhance target selectivity or metabolic stability.
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